molecular formula C9H12ClNO3 B3046899 Methyl (4-aminophenoxy)acetate hydrochloride CAS No. 132224-95-4

Methyl (4-aminophenoxy)acetate hydrochloride

Cat. No.: B3046899
CAS No.: 132224-95-4
M. Wt: 217.65 g/mol
InChI Key: HGOHFYNPEVFRJF-UHFFFAOYSA-N
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Description

Methyl (4-aminophenoxy)acetate hydrochloride (CAS: 59954-04-0) is an organic compound featuring a methyl ester linked to a phenoxyacetic acid backbone, with a primary amine group at the para position of the phenyl ring. It is synthesized via Williamson etherification, where 4-aminophenol derivatives react with methyl 2-chloroacetate in acetonitrile using K₂CO₃ as a base at 60°C for 12 hours . This method yields the target compound in moderate to high purity, verified by HPLC analysis . The compound is of interest in pharmaceutical and organic synthesis due to its reactive amine and ester functionalities.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-aminophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-9(11)6-13-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOHFYNPEVFRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132224-95-4
Record name Acetic acid, 2-(4-aminophenoxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132224-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-aminophenoxy)acetate hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-aminophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminophenol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of methyl (4-aminophenoxy)acetate. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-aminophenoxy)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (4-aminophenoxy)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (4-aminophenoxy)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, affecting their structure and function. The methoxyacetate group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Ester Group Variation : The methyl ester in the target compound contrasts with ethyl (e.g., ) and tert-butyl esters (e.g., ). Methyl esters typically hydrolyze faster than bulkier esters, influencing drug release kinetics.
  • Substituent Effects: The para-aminophenoxy group in the target compound enhances hydrophilicity compared to benzoate derivatives (e.g., ). Fluorine substituents (e.g., ) increase electronegativity and metabolic stability.
2.4. Research Findings
  • Purity and Analysis : HPLC and comparative authentic sample analysis are standard for verifying compound identity (e.g., ).

Biological Activity

Methyl (4-aminophenoxy)acetate hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an amino group, contributes to its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits several chemical properties that facilitate its biological activity:

  • Chemical Structure : The compound contains an amino group that can participate in hydrogen bonding, enhancing its interaction with various biological molecules.
  • Hydrolysis : The methoxyacetate group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

The mechanism of action primarily involves modulation of enzyme activity and protein function, which can influence cellular signaling pathways. The compound's ability to form hydrogen bonds allows it to bind effectively to target proteins, potentially altering their conformation and activity.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • CYP450 Inhibition : The compound has been identified as a moderate inhibitor of cytochrome P450 enzymes (CYP3A4 IC50 = 5.9 μM), which are crucial in drug metabolism. This property may influence the pharmacokinetics of co-administered drugs .
  • Memory Enhancement : In vivo studies demonstrated that the compound improved long-term memory in mice, as assessed by novel object recognition tests. This suggests potential applications in cognitive enhancement therapies .
  • Toxicity Profile : While the compound shows promise for therapeutic use, it also exhibited a reduction in anesthesia duration at higher doses, indicating a need for careful dose management to avoid adverse effects .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

  • Memory Improvement Study :
    • Objective : To evaluate the effects on memory enhancement.
    • Methodology : Mice were tested using a novel object recognition task after administration of the compound.
    • Results : Significant improvement in memory retention was observed at doses of 1 and 3 mg/kg, with a therapeutic window identified between efficacy and tolerability .
  • Enzyme Interaction Studies :
    • Objective : To assess the interaction with specific enzymes.
    • Methodology : The binding affinity and inhibition rates were measured against various enzymes.
    • Results : The compound demonstrated selective inhibition patterns, particularly affecting phosphodiesterase enzymes involved in cellular signaling pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
CYP450 InhibitionModerate inhibitor (CYP3A4 IC50 = 5.9 μM)
Memory EnhancementImproved retention in mice (1 & 3 mg/kg doses)
Enzyme InteractionSelective inhibition of phosphodiesterases

Q & A

Q. What synthetic routes are available for Methyl (4-aminophenoxy)acetate hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: A convergent synthetic route involves Williamson etherification to form intermediates like Ethyl (4-N-acetylamino)phenoxyacetate, followed by deprotection and esterification. Optimization includes controlling reaction temperature (60–80°C) and using anhydrous conditions to prevent hydrolysis of the ester group. Acidic hydrolysis under reflux with HCl yields the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves purity and yield .

Q. What purification methods are recommended post-synthesis to ensure high purity?

Methodological Answer: Post-synthesis purification involves vacuum filtration to remove unreacted starting materials, followed by recrystallization using ethanol or methanol. For acidic hydrolysis products (e.g., (4-aminophenoxy)acetic acid hydrochloride), ion-exchange chromatography can isolate the free amine, while TLC (silica gel, ethyl acetate/hexane) monitors purity. Solvent selection should prioritize low solubility of impurities at reduced temperatures .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of the compound?

Methodological Answer:

  • 1H NMR : Peaks at δ 3.7–3.9 ppm (ester methyl group) and δ 6.8–7.2 ppm (aromatic protons) confirm the core structure.
  • IR : Stretching at ~1740 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (amine N-H) validate functional groups.
  • TLC : A single spot under UV (Rf ~0.5 in ethyl acetate/hexane) indicates purity. Cross-reference with authentic samples reduces ambiguity .

Advanced Research Questions

Q. How can contradictory kinetic data in hydrolysis studies be resolved?

Methodological Answer: First-order kinetics for hydrolysis can be validated via titration (e.g., alkali consumption over time). For example, plot ln([A]₀/[A]ₜ) vs. time; linearity (R² > 0.98) confirms reaction order. Discrepancies arise from impurities or temperature fluctuations. Use controlled thermostatic baths (±0.1°C) and standardized reagents. Replicate experiments with internal standards (e.g., deuterated solvents) to isolate instrumental errors .

Q. What are the thermal decomposition products of this compound, and how can their formation be mitigated?

Methodological Answer: Thermal degradation (>150°C) releases hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO/CO₂). Mitigation strategies include:

  • Storage : Airtight containers under inert gas (N₂/Ar).
  • Handling : Use fume hoods and scrubbers to capture gaseous byproducts.
  • Analysis : TGA-DSC to identify decomposition thresholds and FTIR for gas-phase monitoring .

Q. How can solubility discrepancies in DMSO and aqueous buffers be addressed for biological assays?

Methodological Answer: Solubility varies with pH and ionic strength. For DMSO, pre-warm to 40°C and sonicate for 30 minutes to achieve >5 mg/mL. In aqueous buffers (e.g., PBS), adjust pH to 4–5 (near the compound’s pKa) to enhance solubility. Centrifugation (10,000 rpm, 10 min) removes undissolved particulates. Validate solubility via UV-Vis spectroscopy at λmax (~270 nm) .

Q. What strategies are effective in resolving conflicting literature data on reaction yields?

Methodological Answer:

  • Reproducibility : Standardize catalysts (e.g., Pd/C vs. Raney Ni) and solvent grades (HPLC vs. technical).
  • Byproduct Analysis : LC-MS to identify side products (e.g., acetylated derivatives).
  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically to isolate optimal conditions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4-aminophenoxy)acetate hydrochloride
Reactant of Route 2
Methyl (4-aminophenoxy)acetate hydrochloride

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